4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
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Overview
Description
4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol is a complex organic compound that features a unique combination of functional groups, including methoxy, oxazole, and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol typically involves multi-step organic reactions One common method starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow chemistry may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield quinones, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole
- 4-(2,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole
- 4-(4-(2,4-Dichlorophenyl)-1H-imidazol-2-yl)benzene-1,2-diol
Uniqueness
4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and diol groups provide versatility in chemical reactions and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-10-17(11-4-7-15(22-2)16(8-11)23-3)18(24-19-10)13-6-5-12(20)9-14(13)21/h4-9,20-21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHXKTGHJBMXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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